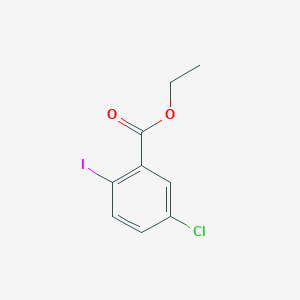

Ethyl 5-chloro-2-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPXIJQRVCSSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679836 | |

| Record name | Ethyl 5-chloro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012882-90-4 | |

| Record name | Ethyl 5-chloro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-chloro-2-iodobenzoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Benzene Ring

Ethyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a highly versatile and strategic intermediate in modern organic synthesis.[1][2] Its molecular structure, featuring an ethyl ester, a chlorine atom, and an iodine atom on a benzene ring, is not a random assortment of functionalities. Instead, it is a carefully orchestrated arrangement that provides chemists with sequential and selective reactivity. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for the stepwise and controlled construction of complex molecular architectures.[3][4] This attribute makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[2][5] This guide provides a comprehensive overview of its synthesis, core chemical properties, key reactions, and safety protocols, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is characterized by the following identifiers and properties.

Chemical Identity and Descriptors

| Property | Value | Source |

| IUPAC Name | ethyl 2-chloro-5-iodobenzoate | [6] |

| CAS Number | 289039-54-9 | [6][7][8] |

| Molecular Formula | C₉H₈ClIO₂ | [6][7] |

| Molecular Weight | 310.51 g/mol | [6][7][9] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)Cl | [6][8] |

| InChIKey | YKRGIJMFCRDMOU-UHFFFAOYSA-N | [6] |

Physical Properties

| Property | Value | Source |

| Density | 1.745 g/cm³ | [7] |

| Boiling Point | 328.7 °C at 760 mmHg | [7] |

| Flash Point | 152.6 °C | [7] |

| Refractive Index | 1.595 | [7] |

| LogP | 3.12 - 3.4 | [6][7] |

Molecular Structure

Caption: Structure of this compound.

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available materials like methyl anthranilate.[10][11] This pathway leverages classic organic transformations, including iodination, a Sandmeyer reaction, and hydrolysis, to construct the target molecule with high purity and yield.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process, each step building upon the last to introduce the required functional groups onto the aromatic core.

Caption: General synthetic pathway from methyl anthranilate.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[10][11]

Step 1: Iodination of Methyl Anthranilate

-

To a stirred solution of water, add potassium iodide and potassium iodate and stir until dissolved.

-

Add methyl anthranilate to the reaction vessel.

-

Prepare a mixture of dichloromethane and glacial acetic acid and add it dropwise to the main reaction mixture, maintaining the temperature below 45°C.

-

After the addition is complete, stir for 30 minutes, then heat the reaction to 50°C for 3 hours.

-

Cool the mixture, add dichloromethane, and stir until the brown color of the system fades.

-

Separate the organic layer. The solvent is then partially removed by distillation. The crude product, ethyl 2-amino-5-iodobenzoate, is carried forward.

Step 2: Sandmeyer Reaction for Chlorination

-

The crude ethyl 2-amino-5-iodobenzoate is dissolved in a suitable solvent.

-

The solution is cooled, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

In a separate flask, a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid is prepared and cooled.

-

The freshly prepared diazonium salt solution is added portion-wise to the CuCl/HCl solution, controlling the temperature. Vigorous nitrogen evolution is observed.

-

The reaction is stirred at an elevated temperature (e.g., 45°C) for several hours to ensure completion.

-

After cooling, the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed, dried, and concentrated to yield the crude product.

Step 3: Purification

-

The crude this compound is purified via distillation under reduced pressure or by column chromatography to yield the final product with high purity (typically >98%).

Chemical Reactivity: The Power of Orthogonal Halogens

The synthetic utility of this compound stems directly from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond.[3] This allows for selective functionalization at the C-I position while leaving the C-Cl position intact for subsequent transformations.

Caption: Selective reactivity in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[4][12] this compound is an excellent substrate for this reaction, reacting selectively at the iodide position.

Protocol: Suzuki-Miyaura Coupling of this compound

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equiv).[13]

-

Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Heat the reaction mixture (e.g., to 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[14][15][16] Again, the high reactivity of the C-I bond allows for clean and selective coupling.

Protocol: Sonogashira Coupling of this compound

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (1-4 mol%).[15]

-

Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or piperidine, 3.0 equiv).[17]

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor for completion.

-

Causality Note: The copper co-catalyst is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, an excess of copper or the presence of oxygen can lead to undesirable homo-coupling (Glaser coupling) of the alkyne.[17] Therefore, rigorous exclusion of air and careful control of catalyst loading are critical for high yields of the cross-coupled product.[17]

-

Work-up involves quenching the reaction, extracting the product into an organic solvent, washing with aqueous ammonium chloride to remove copper salts, and purifying by column chromatography.[15][17]

Applications in Drug Discovery and Materials Science

The biaryl and aryl-alkyne scaffolds constructed using this compound are prevalent in many active pharmaceutical ingredients (APIs) and advanced materials.[1][2][13]

-

Pharmaceuticals: This intermediate is a key building block for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and is particularly noted for its use in the synthesis of the anti-diabetic drug Dapagliflozin.[1][10][18] The ability to selectively introduce different groups allows for the fine-tuning of a molecule's pharmacological properties.

-

Material Science: It serves as a precursor for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and functional polymers.[1][2] The halogen substituents can influence the electronic and optical properties of the resulting materials.[2]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

Hazard Identification

Based on aggregated GHS data, this compound presents the following hazards:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.

-

Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[19]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[20]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[21] Keep away from heat, sparks, open flames, and other sources of ignition.[21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its defining feature—the orthogonal reactivity of its C-I and C-Cl bonds—provides a reliable and predictable platform for the sequential synthesis of complex, high-value molecules. This predictable reactivity, combined with its role in producing important pharmaceuticals and advanced materials, solidifies its position as a critical intermediate in the arsenal of the modern synthetic chemist. A thorough understanding of its properties, synthetic routes, and reaction protocols, as outlined in this guide, is paramount to unlocking its full potential in both academic research and industrial drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]

- 8. Page loading... [guidechem.com]

- 9. Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 11. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. calibrechem.com [calibrechem.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-chloro-2-iodobenzoate

An In-Depth Protocol for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview for the synthesis of Ethyl 5-chloro-2-iodobenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis route from 2-chloro-5-iodobenzoic acid via Fischer esterification is explored in depth, offering insights into the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization of the final product. This document is intended for an audience with a background in organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is primarily due to the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through various cross-coupling reactions. The ester moiety provides a handle for further transformations or can be a key structural feature in the final target molecule. Notably, this compound and its precursors are implicated in the synthesis of novel therapeutic agents.

The Synthetic Pathway: Fischer-Speier Esterification

The most direct and classical approach for the synthesis of this compound from 2-chloro-5-iodobenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Principle and Mechanism

Fischer esterification is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for the reaction to proceed at a reasonable rate.

The mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Since the reaction is in equilibrium, specific strategies are employed to drive it towards the product side. A common approach is to use a large excess of the alcohol (ethanol in this case), which also serves as the solvent. Another method is the removal of water as it is formed, often by azeotropic distillation with a suitable solvent.

The Role of Sulfuric Acid

Concentrated sulfuric acid serves a dual purpose in this reaction. Firstly, it acts as a powerful catalyst, accelerating the attainment of equilibrium. Secondly, as a strong dehydrating agent, it sequesters the water produced during the reaction, thereby shifting the equilibrium in favor of the ester product and increasing the overall yield.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity |

| 2-chloro-5-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | 10.0 g (35.4 mmol) |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, rotary evaporator, standard glassware.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (35.4 mmol) of 2-chloro-5-iodobenzoic acid and 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the oily residue in approximately 100 mL of diethyl ether and transfer the solution to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted carboxylic acid.

-

Wash the organic layer with saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification and Isolation:

-

Filter the drying agent from the organic solution.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

For higher purity, the product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Characterization of this compound

Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following data is based on predicted values and analysis of analogous compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₈ClIO₂ |

| Molar Mass | 310.52 g/mol |

| Appearance | Pale yellow oil or low-melting solid |

| Boiling Point | Approximately 328.7 °C at 760 mmHg |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) at approximately δ 1.4 ppm and a quartet corresponding to the methylene protons (-OCH₂-) at around δ 4.4 ppm.

-

Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The splitting pattern will be complex due to the substitution pattern.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information about the carbon framework of the molecule.

-

Ethyl group: Signals for the methyl carbon at ~δ 14 ppm and the methylene carbon at ~δ 62 ppm.

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the iodine, the carbon bearing the chlorine, and the carbon of the ester group.

-

Carbonyl carbon: A signal for the ester carbonyl carbon at ~δ 165 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

C-O stretch (ester): Strong absorption bands in the region of 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹.

-

Aromatic C-H stretch: Absorption bands just above 3000 cm⁻¹.

-

Aromatic C=C stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

-

C-Cl stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

Safety Considerations

-

2-chloro-5-iodobenzoic acid: May cause skin and eye irritation.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.

-

Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

-

Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated area or a fume hood, away from any open flames or sparks.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from 2-chloro-5-iodobenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the use of an acid catalyst and measures to shift the equilibrium, high yields of the desired product can be achieved. Proper work-up and purification are essential to obtain a product of high purity suitable for subsequent applications in research and development. The characterization techniques outlined in this guide provide a reliable means of confirming the structure and purity of the synthesized compound.

References

"Ethyl 5-chloro-2-iodobenzoate" NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-2-iodobenzoate

Abstract

This compound is a key halogenated aromatic ester widely utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, this document synthesizes predictive data with established spectroscopic principles to offer researchers and drug development professionals a definitive guide to characterizing this compound. We will delve into the causality behind spectral features, present detailed experimental protocols, and interpret the resulting data to provide an unambiguous structural elucidation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with standardized numbering for NMR assignment, is presented below. The substituents—iodo, chloro, and ethyl carboxylate groups—exert distinct and predictable electronic effects on the benzene ring, which are directly observable in the NMR spectra.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak (δ ≈ 7.26 ppm) for reference.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Interpretation and Field-Proven Insights

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region and two signals for the ethyl group. The chemical shifts are governed by the electronic effects of the substituents. The iodine atom at C2 deshields the ortho proton (H3), while the electron-withdrawing nature of the ester and chloro groups further influences the aromatic proton environments.

-

Aromatic Protons (δ 7.0 - 8.0 ppm):

-

H6: This proton is ortho to the bulky and deshielding iodine atom. It is expected to appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).

-

H4: This proton is situated between the two halogen atoms. It will be split into a doublet of doublets by coupling to H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).

-

H3: This proton is ortho to the ester group and meta to the chlorine. It is expected to be a doublet due to ortho coupling with H4 (J ≈ 8-9 Hz).

-

Causality: The predicted shifts and coupling constants are based on analysis of similar structures, such as Ethyl-4-chloro-2-iodobenzoate, where aromatic protons appear between δ 7.37 and 7.98 ppm.[2]

-

-

Ethyl Group Protons:

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which deshields them. They will appear as a quartet (J ≈ 7.1 Hz) due to coupling with the three methyl protons. A typical range is δ 4.3-4.4 ppm.[1][3]

-

Methyl Protons (-OCH₂CH₃): These protons are in a standard aliphatic environment and will appear as a triplet (J ≈ 7.1 Hz) due to coupling with the two methylene protons. Their expected shift is around δ 1.4 ppm.[1][3]

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~7.8 - 8.0 | d (doublet) | ~8.5 | 1H |

| H4 | ~7.4 - 7.6 | dd (doublet of doublets) | ~8.5, ~2.5 | 1H |

| H6 | ~7.9 - 8.1 | d (doublet) | ~2.5 | 1H |

| -OCH₂ CH₃ (C8) | ~4.40 | q (quartet) | ~7.1 | 2H |

| -OCH₂CH₃ (C9) | ~1.40 | t (triplet) | ~7.1 | 3H |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, nine distinct signals are expected.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~101 MHz for ¹³C).

-

Acquisition Parameters:

-

Technique: Proton-decoupled (broadband) to ensure each unique carbon appears as a singlet.

-

Pulse Angle: 45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Field-Proven Insights

The chemical shifts of the carbon atoms are highly sensitive to the electronegativity and anisotropic effects of the substituents.

-

Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and is expected in the δ 165-170 ppm region, consistent with aromatic esters.[4][5]

-

Aromatic Carbons (C1-C6):

-

C1: The ipso-carbon attached to the ester group will be deshielded, appearing around δ 130-135 ppm.

-

C2: The carbon bearing the iodine atom experiences a strong "heavy atom effect," which is a shielding effect despite iodine's electronegativity. This causes a significant upfield shift, typically to δ 90-95 ppm.[2][6] This is a key diagnostic peak.

-

C3, C4, C6: These carbons attached to protons will have shifts influenced by all three substituents. Their chemical shifts are predicted to be in the δ 128-142 ppm range. The exact positions are influenced by the additive effects of the substituents.[7][8]

-

C5: The ipso-carbon attached to the chlorine atom will be deshielded by the electronegative halogen, appearing around δ 135-140 ppm.[7]

-

-

Ethyl Group Carbons (C8, C9):

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C9 (-OCH₂C H₃) | ~14.2 |

| C8 (-OC H₂CH₃) | ~62.0 |

| C2 (Ar-I) | ~94.0 |

| C4 (Ar-H) | ~129.0 |

| C6 (Ar-H) | ~131.0 |

| C1 (Ar-COOEt) | ~133.0 |

| C5 (Ar-Cl) | ~138.0 |

| C3 (Ar-H) | ~141.0 |

| C7 (C=O) | ~165.5 |

Mass Spectrometry

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a robust, high-energy technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis and Mechanistic Insights

The mass spectrum will provide the molecular weight and key structural fragments. The monoisotopic mass of C₉H₈³⁵ClIO₂ is 309.92575 Da.[9]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 310, characteristic of aromatic compounds.[10] An M+2 peak at m/z 312 with approximately one-third the intensity will be observed due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting ions.

-

Loss of Ethoxy Radical: The most common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This results in a stable acylium ion.[10][11]

-

Loss of Iodine: The C-I bond is the weakest in the aromatic ring and its cleavage leads to the loss of an iodine radical (•I, 127 Da), which is a very common fragmentation pathway for iodo-aromatic compounds.[12][13]

-

Loss of Ethyl Radical: Cleavage of the O-CH₂ bond results in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

-

Figure 2: Proposed EI-MS fragmentation pathway for this compound.

Predicted Mass Spectrometry Data Summary

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Notes |

| 310 / 312 | Molecular Ion [M]⁺ | [C₉H₈ClIO₂]⁺ | Isotopic pattern for one chlorine atom. |

| 281 / 283 | [M - C₂H₅]⁺ | [C₇H₃ClIO₂]⁺ | Loss of ethyl radical. |

| 265 / 267 | [M - OC₂H₅]⁺ | [C₇H₃ClIO]⁺ | Loss of ethoxy radical; likely a major fragment. |

| 183 / 185 | [M - I]⁺ | [C₉H₈ClO₂]⁺ | Loss of iodine radical due to weak C-I bond. |

| 138 / 140 | [C₇H₃ClO]⁺ | [C₇H₃ClO]⁺ | Loss of CO from the m/z 265/267 fragment. |

Conclusion

The structural characterization of this compound can be confidently achieved through a combined analysis of NMR and mass spectrometry data. The ¹H NMR spectrum provides a clear fingerprint of the three distinct aromatic protons and the ethyl ester moiety. The ¹³C NMR spectrum, particularly the uniquely shielded signal for the iodine-bound carbon (C2), serves as a definitive diagnostic marker. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the ethoxy radical and the iodine atom. This comprehensive spectroscopic guide provides researchers with the necessary framework and validated data to unambiguously confirm the identity and purity of this important synthetic intermediate.

References

- 1. rsc.org [rsc.org]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scispace.com [scispace.com]

- 9. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GCMS Section 6.14 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"Ethyl 5-chloro-2-iodobenzoate" as a chemical intermediate in organic synthesis

An In-Depth Technical Guide to Ethyl 5-chloro-2-iodobenzoate: A Strategic Intermediate in Modern Organic Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of highly functionalized building blocks is paramount. This compound (CAS No: 289039-54-9) has emerged as a quintessential intermediate, valued for its precisely substituted aromatic core.[1][2][3][4] The presence of three distinct functionalities—an ethyl ester, a chloro group, and a highly reactive iodo group—on a single benzene ring provides chemists with a powerful tool for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, explores the synthesis, unique reactivity, and strategic applications of this versatile compound, grounding its utility in the principles of selective, high-yield transformations.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application.

Chemical Identity

Physicochemical Data

The physical properties of this compound are summarized below, providing essential data for experimental design and process scale-up.

| Property | Value | Source |

| Molecular Weight | 310.51 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 328.7 °C at 760 mmHg | --INVALID-LINK--[5] |

| Density | 1.745 g/cm³ | --INVALID-LINK--[5] |

| Flash Point | 152.6 °C | --INVALID-LINK--[5] |

| LogP | 3.12 - 3.4 | --INVALID-LINK--, --INVALID-LINK--[1][5] |

| Refractive Index | 1.595 | --INVALID-LINK--[5] |

| Appearance | Solid | --INVALID-LINK--[6] |

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, such as a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][9] Avoid breathing dust and ensure containers are kept tightly closed when not in use.[7][8]

Synthesis of this compound

The preparation of this compound typically involves a multi-step sequence starting from readily available materials. A common and robust route relies on the classic Sandmeyer reaction to introduce the chloro and iodo functionalities onto a benzoic acid scaffold, followed by esterification.[10][11][12]

Synthetic Rationale

Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid and Subsequent Esterification

This protocol outlines the synthesis starting from 2-chloro-5-aminobenzoic acid.

Part A: Diazotization and Iodination (Sandmeyer Reaction)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-5-aminobenzoic acid (1.0 equiv) in a 20% aqueous sulfuric acid solution. Cool the mixture to 0-5 °C in an ice-water bath.[16]

-

Diazotization: While maintaining the temperature below 10 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise.[16] The formation of the diazonium salt is typically accompanied by a slight color change. Monitor the reaction for the disappearance of the starting amine.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 equiv) in water. Slowly add the previously prepared cold diazonium salt solution to the KI solution.[15][16] Vigorous nitrogen evolution will be observed.

-

Reaction Completion & Work-up: Allow the mixture to warm to room temperature and stir for several hours until gas evolution ceases. The crude 2-chloro-5-iodobenzoic acid often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and then with a 10% sodium bisulfite solution to remove any residual iodine.[16]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure 2-chloro-5-iodobenzoic acid.[16]

Part B: Fischer Esterification

-

Reaction Setup: To a solution of the dried 2-chloro-5-iodobenzoic acid (1.0 equiv) in absolute ethanol (serving as both solvent and reagent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%).

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted starting material), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Visualization of the Synthetic Workflow

Caption: Figure 1. Synthetic Workflow for this compound.

Reactivity and Strategic Applications in Synthesis

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This "orthogonality" is the key to its utility, allowing for selective, sequential modifications of the aromatic ring.

The Principle of Orthogonal Reactivity

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[17][18] The strength of this bond dictates the reactivity, with the trend being C-I < C-Br < C-Cl.[17] Consequently, the C-I bond is significantly more labile and reactive towards oxidative addition than the much stronger C-Cl bond. This reactivity difference allows chemists to perform a coupling reaction selectively at the C-I position while leaving the C-Cl bond intact for a subsequent, different transformation.[19][20]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed reactions that are fundamental to modern drug discovery.[19][20][21]

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is one of the most widely used reactions in organic synthesis.[18][22] this compound readily participates in this reaction, coupling selectively at the C-I position.

-

Causality: The preferential reaction at the C-I bond allows for the synthesis of 2-aryl-5-chlorobenzoates, which are valuable intermediates themselves. The remaining chloro group can then be used in a subsequent, often more forcing, Suzuki coupling or another type of cross-coupling reaction.

Caption: Figure 2. Suzuki-Miyaura Coupling at the C-I position.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[18]

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[18] Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 2-aryl-5-chlorobenzoate product.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a critical transformation for synthesizing conjugated systems.[23][24] Again, the reaction with this compound proceeds selectively at the C-I bond.

-

Causality: This selectivity is crucial for building complex structures found in pharmaceuticals and organic materials.[23] The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[24][25]

Caption: Figure 3. Sonogashira Coupling at the C-I position.

Protocol: Sonogashira Coupling of this compound

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).[26]

-

Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[26]

-

Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[27][28] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

-

Causality: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[29][30] The choice of ligand is critical, especially when using less reactive aryl chlorides.[29][31] The higher reactivity of the C-I bond in this compound allows this amination to proceed under milder conditions than would be required for the C-Cl position.

Caption: Figure 4. Buchwald-Hartwig Amination at the C-I position.

Protocol: Buchwald-Hartwig Amination of this compound

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Reagents: Add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Seal the vial and heat the mixture (e.g., 80-110 °C) with stirring until the starting material is consumed.

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with water. The crude product is then purified via column chromatography.

Case Study: A Cornerstone in Anti-Diabetic Drug Synthesis

The utility of this compound is not merely academic; it is a key intermediate in the synthesis of important pharmaceuticals. For instance, its precursor, 2-chloro-5-iodobenzoic acid, is a critical building block for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[32] The structure of these drugs often features a complex C-aryl glucoside moiety, and the selective reactivity of this intermediate is instrumental in its construction.

Sequential Coupling Strategy

The orthogonal nature of the C-I and C-Cl bonds allows for a powerful sequential coupling strategy. A synthetic chemist can first perform a Suzuki coupling at the C-I position to install one aryl group and then, in a subsequent step, use a different coupling reaction (e.g., Sonogashira or another Suzuki) at the C-Cl position to complete a complex molecular scaffold.

Caption: Figure 5. A Sequential Cross-Coupling Strategy.

Conclusion

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its value is derived from the predictable and differential reactivity of its halogenated positions, which empowers chemists to execute complex, multi-step syntheses with precision and control. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, it serves as a foundational building block that bridges the gap between simple starting materials and high-value, functional molecules.[19][20][21] The continued application of this and similar intermediates will undoubtedly fuel future innovations across the chemical sciences.

References

- 1. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]

- 4. 289039-54-9|Ethyl 2-Chloro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 5. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]

- 6. CAS 289039-54-9: Ethyl 2-chloro-5-iodobenzoate [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 11. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 12. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. homework.study.com [homework.study.com]

- 15. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]

- 16. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. Yoneda Labs [yonedalabs.com]

- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 24. Sonogashira Coupling [organic-chemistry.org]

- 25. m.youtube.com [m.youtube.com]

- 26. benchchem.com [benchchem.com]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 29. jk-sci.com [jk-sci.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. researchgate.net [researchgate.net]

- 32. calibrechem.com [calibrechem.com]

Navigating the Synthesis of Complex Molecules: A Technical Guide to Ethyl 2-chloro-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Dihalogenated Building Blocks

In the intricate landscape of pharmaceutical and materials science, the design and synthesis of complex molecular architectures depend on the availability of versatile and strategically functionalized starting materials. Halogenated aromatic compounds, in particular, serve as pivotal building blocks, offering reactive handles for a variety of cross-coupling reactions that are the bedrock of modern organic synthesis. Among these, dihalogenated benzoates present a unique opportunity for sequential and site-selective modifications, enabling the construction of highly elaborate structures.

This guide provides an in-depth technical overview of Ethyl 2-chloro-5-iodobenzoate, a key intermediate whose distinct electronic and steric properties make it an invaluable tool in drug discovery and development. We will explore its nomenclature, physicochemical properties, and a representative synthetic protocol, offering insights into the causality behind experimental choices. The strategic positioning of the chloro and iodo substituents, with their differential reactivity, allows for a programmed approach to molecular assembly, a concept of paramount importance in the synthesis of active pharmaceutical ingredients (APIs).

Nomenclature and Identification: Establishing a Clear Framework

A common point of confusion arises from the numbering of the substituents on the benzoate ring. While often referred to as "Ethyl 5-chloro-2-iodobenzoate," the correct IUPAC nomenclature is Ethyl 2-chloro-5-iodobenzoate . This is due to the priority of the ester functional group, which dictates the numbering of the aromatic ring, with the chloro group at the 2-position and the iodo group at the 5-position.

For clarity and comprehensive identification, the following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value |

| IUPAC Name | ethyl 2-chloro-5-iodobenzoate[1] |

| CAS Number | 289039-54-9[1][2][3][4][5] |

| Molecular Formula | C9H8ClIO2[1][2][3] |

| Molecular Weight | 310.52 g/mol [1][3] |

| InChI | InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3[1][2] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)Cl[1][2] |

| Synonyms | Benzoic acid, 2-chloro-5-iodo-, ethyl ester[1][2][6]; 2-Chloro-5-iodobenzoic acid ethyl ester[1][2][3]; Empagliflozin Impurity 130[1] |

Physicochemical Properties

The physical and chemical properties of Ethyl 2-chloro-5-iodobenzoate are critical for its handling, reaction setup, and purification. The data presented below is a compilation of experimentally determined and predicted values.

| Property | Value | Source |

| Boiling Point | 328.7°C at 760 mmHg (Predicted) | [3] |

| Density | 1.745 g/cm³ (Predicted) | [3] |

| Flash Point | 152.6°C (Predicted) | [3] |

| Refractive Index | 1.595 (Predicted) | [3] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

Synthesis and Reaction Mechanisms: A Step-by-Step Protocol

Ethyl 2-chloro-5-iodobenzoate is typically synthesized from a more readily available starting material, such as methyl anthranilate, through a multi-step process.[7][8] The following protocol is a representative example based on established methodologies, highlighting the chemical transformations and the rationale behind each step.

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate

Step 1: Iodination of Methyl Anthranilate

-

Reaction: The synthesis begins with the iodination of methyl anthranilate. This is an electrophilic aromatic substitution reaction where an iodine source is used to introduce an iodine atom onto the aromatic ring.

-

Procedure:

-

In a suitable reaction vessel, dissolve methyl anthranilate in a mixture of dichloromethane and glacial acetic acid.[8]

-

Prepare a solution of an iodinating agent (e.g., iodine monochloride or a mixture of potassium iodide and potassium iodate).[8]

-

Slowly add the iodinating agent to the solution of methyl anthranilate, maintaining the temperature below 45°C to control the exothermic reaction.[8]

-

After the addition is complete, stir the reaction mixture for a specified period to ensure complete conversion.

-

The resulting product is ethyl 2-amino-5-iodobenzoate.[7][8]

-

Step 2: Sandmeyer Reaction for Chlorination

-

Reaction: The amino group of ethyl 2-amino-5-iodobenzoate is converted to a chloro group via a classic Sandmeyer reaction. This involves the formation of a diazonium salt followed by its displacement with a chloride ion, typically from a copper(I) chloride catalyst.

-

Procedure:

-

The ethyl 2-amino-5-iodobenzoate is diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5°C) to form the unstable diazonium salt.

-

This diazonium salt solution is then added to a solution of cuprous chloride in hydrochloric acid.[7]

-

The reaction is warmed to facilitate the displacement of the diazonium group by chloride, with the evolution of nitrogen gas.[7]

-

The product, Ethyl 2-chloro-5-iodobenzoate, is then extracted from the reaction mixture using an organic solvent like dichloromethane.[7]

-

Step 3: Purification

-

Procedure:

-

The organic layer containing the product is washed with water and brine to remove any inorganic impurities.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography to obtain Ethyl 2-chloro-5-iodobenzoate of high purity.

-

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for Ethyl 2-chloro-5-iodobenzoate.

Applications in Drug Discovery and Development

The utility of Ethyl 2-chloro-5-iodobenzoate lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo group more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[9] This allows for selective functionalization at the 5-position while leaving the chloro group at the 2-position intact for subsequent transformations.

This hierarchical reactivity is a powerful tool for medicinal chemists. It enables the stepwise construction of complex biaryl structures and other molecular scaffolds that are common motifs in many drug molecules.[9] For instance, the related methyl ester, Mthis compound, is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[9][10][11] The ability to perform sequential cross-coupling reactions is crucial for efficiently building the intricate molecular frameworks required for modern drug development.[11]

Furthermore, this compound and its derivatives are utilized in the development of agrochemicals, such as herbicides, insecticides, and fungicides, as well as in material science as precursors for novel organic electronic materials.[11]

Safety and Handling

Ethyl 2-chloro-5-iodobenzoate is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid the formation of dust and aerosols and to prevent fire caused by electrostatic discharge.[12]

Conclusion

Ethyl 2-chloro-5-iodobenzoate is a strategically important building block in organic synthesis, offering a gateway to a wide array of complex molecules for pharmaceutical and material science applications. Its key feature, the differential reactivity of the chloro and iodo substituents, provides chemists with a powerful tool for controlled and sequential molecular assembly. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for leveraging its full potential in the design and development of next-generation therapeutics and advanced materials.

References

- 1. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]

- 5. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]

- 6. 289039-54-9 CAS MSDS (ETHYL 2-CHLORO-5-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 8. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

Physical and chemical properties of "Ethyl 5-chloro-2-iodobenzoate"

An In-Depth Technical Guide to Ethyl 5-Chloro-2-Iodobenzoate: Properties, Reactivity, and Spectroscopic Analysis

Introduction

This compound is a halogenated aromatic ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for complex active pharmaceutical ingredients (APIs), including novel hypoglycemic agents. The unique arrangement of its functional groups—an ethyl ester, a chloro substituent, and a highly reactive iodo substituent—provides a platform for sequential and site-selective chemical modifications.

This technical guide offers a comprehensive examination of the physical and chemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's characteristics to effectively harness its synthetic potential. We will delve into its structural attributes, reactivity profile, spectroscopic signatures, and established experimental protocols, grounding all claims in authoritative data.

Compound Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the successful application of any chemical reagent. This compound is unambiguously identified by its CAS number and molecular structure.

Figure 1: Chemical Structure of this compound.

The core physical and chemical identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-chloro-5-iodobenzoate | [1] |

| CAS Number | 289039-54-9 | [1][2][3][4] |

| Molecular Formula | C₉H₈ClIO₂ | [1][2][5] |

| Molecular Weight | 310.51 g/mol | [1][5] |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)Cl | [1][2] |

| InChIKey | YKRGIJMFCRDMOU-UHFFFAOYSA-N | [1][2] |

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder (related acid) | [6] |

| Boiling Point | 328.7 °C at 760 mmHg | [7] |

| Density | 1.745 g/cm³ | [7] |

| Melting Point | Not experimentally determined | [7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF) and poorly soluble in water. | N/A |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the differential reactivity of its halogen substituents and the ester functional group.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling

The most significant chemical attribute of this molecule is the presence of both chlorine and iodine on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.

Expertise & Experience Insight: This preferential reactivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Consequently, the oxidative addition of the C-I bond to a low-valent palladium catalyst occurs at a much faster rate and under milder conditions than the C-Cl bond. This allows for selective functionalization at the C2 position, leaving the C5 chloro-substituent intact for subsequent transformations if desired. This makes the molecule a powerful tool for building molecular complexity in a controlled manner.[8]

Figure 2: Generic Suzuki coupling reaction pathway.

Ester Hydrolysis (Saponification)

The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid.[9] This reaction, known as saponification, is a fundamental transformation that unmasks a carboxylate group for further functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis of this compound [9]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent), water (approx. 4 volumes), sodium hydroxide (approx. 1.1 equivalents), and ethanol (approx. 0.15 volumes).

-

Reaction: Heat the mixture to 75-80 °C with vigorous stirring. Maintain this temperature until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Scientist's Note: Ethanol is used as a co-solvent to increase the solubility of the organic ester in the aqueous sodium hydroxide solution, thereby accelerating the reaction rate.

-

-

Workup: After cooling, filter the reaction mixture through diatomaceous earth to remove any particulates.

-

Precipitation: Transfer the filtrate to a beaker and, under agitation, add hydrochloric acid to adjust the pH to 1-2. This protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the solid product by filtration. Wash the filter cake with dilute hydrochloric acid and then water to remove inorganic salts.

-

Drying: Dry the solid product under reduced pressure at a temperature below 50 °C to yield pure 2-chloro-5-iodobenzoic acid.

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[10][11]

Data Presentation: Predicted Spectroscopic Features

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic-H | δ 7.0 - 8.0 ppm | Three distinct signals in the aromatic region. The positions are influenced by the electron-withdrawing effects of the ester, Cl, and I groups. Splitting patterns will be complex due to meta and para couplings. |

| -CH₂- (quartet) | δ ~4.4 ppm | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom. Split into a quartet by the neighboring methyl group. | |

| -CH₃ (triplet) | δ ~1.4 ppm | Methyl protons of the ethyl group, split into a triplet by the neighboring methylene group. | |

| ¹³C NMR | C=O (ester) | δ ~165 ppm | Carbonyl carbon of the ester group. |

| Aromatic-C | δ 128 - 142 ppm | Four signals for the aromatic carbons not directly attached to halogens. | |

| C-I | δ ~94 ppm | Carbon directly attached to iodine, significantly shielded by the heavy atom effect.[10] | |

| C-Cl | δ ~130-135 ppm | Carbon directly attached to chlorine. | |

| -CH₂- | δ ~62 ppm | Methylene carbon of the ethyl group. | |

| -CH₃ | δ ~14 ppm | Methyl carbon of the ethyl group. | |

| IR | C=O Stretch | ~1720-1735 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group.[10] |

| C-O Stretch | ~1250-1300 cm⁻¹ | Strong absorption for the ester C-O bond. | |

| Aromatic C=C | ~1450-1600 cm⁻¹ | Multiple medium-intensity bands. | |

| C-H (Aromatic) | ~3050-3100 cm⁻¹ | Medium to weak absorptions. | |

| C-H (Aliphatic) | ~2850-2980 cm⁻¹ | Medium absorptions from the ethyl group. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 310 | The molecular ion peak. |

| Isotope Pattern | M⁺ and M+2 peaks in ~3:1 ratio | Characteristic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |

Synthesis and Characterization Workflows

Synthesis via Sandmeyer Reaction

A common route to this class of compounds involves a Sandmeyer reaction, starting from an amino-substituted precursor. The following is a generalized workflow based on patent literature.[12]

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate [12]

-

Diazotization: Ethyl 2-amino-5-iodobenzoate is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of cuprous chloride (CuCl) in hydrochloric acid.

-

Scientist's Note: This is the key chlorination step. The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂) with a chlorine atom, releasing nitrogen gas. The reaction is often warmed gently after the addition to ensure completion.

-

-

Extraction: Upon completion, the reaction mixture is extracted with an organic solvent, such as dichloromethane.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation. A reported yield for this transformation is 92%.[12]

Figure 3: Synthesis workflow via Sandmeyer reaction.

Protocol for Spectroscopic Analysis

Trustworthiness through Self-Validation: The following protocols are standard operating procedures designed to yield high-quality, reproducible data for structural confirmation.

-

NMR Spectroscopy [10]

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

-

IR Spectroscopy [10]

-

Sample Preparation: As the compound is likely a low-melting solid or liquid, an Attenuated Total Reflectance (ATR) accessory is ideal. Apply a small, pure sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan immediately prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

-

Safety and Handling

This compound is a chemical reagent that must be handled with appropriate care. The following GHS hazard classifications have been reported.[1]

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a synthetically powerful intermediate whose value lies in the precise arrangement of its functional groups. The differential reactivity of the C-I versus C-Cl bonds provides a reliable handle for selective cross-coupling reactions, while the ester group offers a site for hydrolysis and subsequent derivatization. The predictive spectroscopic data and established synthetic protocols outlined in this guide provide researchers with the critical information needed to confidently and effectively utilize this compound in the development of novel molecules for the pharmaceutical and materials science sectors.

References

- 1. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl 2-chloro-5-iodobenzoate | Call Wychem 01440 820338 [wychem.com]

- 4. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]

- 5. Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. seemafinechem.com [seemafinechem.com]

- 7. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: The Strategic Role of 5-Chloro-2-iodobenzoic Acid Derivatives in the Synthesis of Empagliflozin

Introduction

Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a cornerstone in the management of type 2 diabetes mellitus. Its chemical structure, a C-aryl glucoside, presents a significant synthetic challenge, primarily in the stereoselective formation of the anomeric carbon-carbon bond connecting the glucose moiety to a complex diarylmethane aglycone. The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount for pharmaceutical manufacturing.

This guide provides an in-depth analysis of a synthetic strategy for Empagliflozin that utilizes a 5-chloro-2-iodobenzoic acid derivative, such as Ethyl 5-chloro-2-iodobenzoate, as a key starting material. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the chemical transformations that underscore the synthesis of this vital therapeutic agent. The iodine substituent on the benzoic acid scaffold is not merely a placeholder; it is a strategically placed functional handle that is indispensable for the key C-C bond-forming reaction that defines the final molecule.

Overall Synthetic Strategy: A Tale of Two Fragments

The synthesis of Empagliflozin is a convergent process, meaning the two primary fragments of the molecule—the glucose-derived ring (glycone) and the diarylmethane aromatic system (aglycone)—are prepared separately before being coupled. The use of 5-chloro-2-iodobenzoic acid is central to the construction of the aglycone. The workflow is logically segmented into two major phases:

-

Phase 1: Aglycone Synthesis: Construction of the (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran intermediate. This phase leverages the reactivity of the benzoic acid derivative to build the diarylmethane core.

-

Phase 2: C-Glycosylation and Finalization: The iodine atom on the aglycone is exploited to facilitate a metal-halogen exchange, creating a powerful organometallic nucleophile. This nucleophile attacks a protected gluconolactone, forging the critical C-glycosidic bond. Subsequent reduction and deprotection steps yield Empagliflozin.

Caption: Fig 1. Convergent synthetic workflow for Empagliflozin.

Phase 1 Protocol: Synthesis of the Aglycone Iodide Intermediate

The following protocols detail the construction of (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran , the key aglycone intermediate, starting from 2-chloro-5-iodobenzoic acid.

Step 1: Friedel-Crafts Acylation to Form Benzophenone Intermediate

Causality & Expertise: This step constructs the diaryl ketone backbone. 2-Chloro-5-iodobenzoic acid is first converted to its more reactive acid chloride derivative using a standard agent like thionyl chloride or oxalyl chloride. This activated species then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with a suitable aromatic partner, such as fluorobenzene or phenol. The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical for polarizing the acid chloride and activating the aromatic ring for electrophilic attack. The reaction is often performed in a non-polar solvent like dichloromethane (DCM) to prevent complexation of the catalyst.

Detailed Protocol: Synthesis of (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone

-

Acid Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid (1 eq) in dry DCM (5-10 volumes), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.01 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acid chloride, which is used directly.

-

Acylation Reaction: In a separate flask, suspend aluminum chloride (AlCl₃, 1.5 eq) in dry DCM. Cool the suspension to 0 °C.

-

Add a solution of phenol (1.1 eq) in DCM to the AlCl₃ suspension and stir for 15 minutes.

-

Add the crude 2-chloro-5-iodobenzoyl chloride solution in DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like isopropanol/water to yield the target benzophenone.[1][2]

| Reagent | Molar Eq. | Purpose |

| 2-Chloro-5-iodobenzoic Acid | 1.0 | Starting Material |

| Oxalyl Chloride | 1.2 | Acid Activation |

| Phenol | 1.1 | Aromatic Nucleophile |